![molecular formula C12H8N2O4 B1320737 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid CAS No. 1048912-81-7](/img/structure/B1320737.png)
2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid
Overview
Description
2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid is a compound that can be associated with the family of nitroaromatics, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications and roles in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the nitration of aromatic compounds. For instance, the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine with nitric acid in sulfuric acid has been studied, leading to the formation of nitro derivatives, which are structurally related to the compound of interest . Additionally, the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran can yield pyrrolic products, which are important intermediates in the synthesis of porphyrins and related compounds . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds is characterized by the orientation of the nitro groups with respect to the aromatic ring. For example, in the case of 2,7,8-trinitro-1,4-benzodioxino[2,3-b]pyridine, the planes of the nitro groups are rotated with respect to the pyridine and benzene ring planes . This kind of structural information is crucial for understanding the reactivity and properties of this compound.
Chemical Reactions Analysis
Nitroaromatic compounds like this compound can participate in various chemical reactions. For example, the reduction of substituted nitrosobenzenes catalyzed by carboxylic acids has been studied, indicating the role of general acid catalysis in such processes . Moreover, the formation of unexpected nitro complexes during reactions with palladium(II) acetate suggests that nitroaromatics can undergo complexation with transition metals, which could be relevant for catalysis or material science applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaromatic compounds are influenced by the presence of nitro groups. These groups are electron-withdrawing, which can affect the acidity of adjacent functional groups, such as carboxylic acids. The Hammett relationship and Bronsted plots can be used to analyze the effect of substituents on the reaction rates of these compounds, as demonstrated in the study of substituted nitrosobenzenes . Additionally, the crystal structure and magnetic properties of related complexes provide insights into the solid-state properties of these materials .
Scientific Research Applications
Synthesis and Derivatives
- 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. For instance, the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives has been described, demonstrating significant potency as antihypertensive agents in certain models (Finch et al., 1978).
Coordination Polymers and Treatment Effects
- Coordination polymers based on 5-nitro-1,2,3-benzenetricarboxylic acid have been synthesized, showing potential treatment effects on nephrotic syndrome by regulating intestinal flora and recovering Th17/Treg balances (Qiu et al., 2020).
Pyrrole Synthesis
- The compound has been used in the synthesis of pyrroles, which are vital intermediates in the creation of porphyrins and related compounds (Lash et al., 1994).
Molecular Structure Analysis
- Studies have been conducted on the molecular structure of related compounds, such as N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, which have shown significant molecular non-linearity and potential in non-linear optical properties (Yanes et al., 1997).
Antiprotozoal Activity
- Research has explored the synthesis of pyridine thioaryl ethers using pyridine nitro derivatives with significant antiprotozoal activity (Fetisov et al., 2021).
Versatile Structures in Coordination Polymers
- The compound has been used to investigate versatile structures in coordination polymers, highlighting different fluorescent and electrochemical behaviors (Liu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(5-nitropyridin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILLRBYDMYDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595252 | |
Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1048912-81-7 | |
Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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